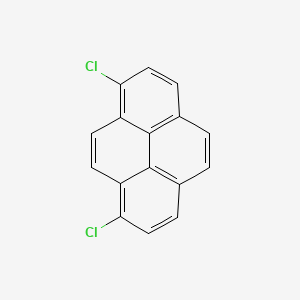

1,8-Dichloropyrene

Overview

Description

1,8-Dichloropyrene: is an organic compound belonging to the class of chlorinated polycyclic aromatic hydrocarbons It is characterized by the presence of two chlorine atoms attached to the pyrene ring at the 1 and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,8-Dichloropyrene can be synthesized through the chlorination of pyrene. The process typically involves the reaction of pyrene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 1 and 8 positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the chlorination reaction safely and efficiently. The product is then purified through techniques such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1,8-Dichloropyrene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of this compound can lead to the formation of pyrene or partially reduced intermediates.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Products include various substituted pyrenes depending on the nucleophile used.

Oxidation Reactions: Products include pyrenequinones and other oxidized derivatives.

Reduction Reactions: Products include pyrene and partially reduced intermediates.

Scientific Research Applications

1,8-Dichloropyrene has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other chlorinated polycyclic aromatic hydrocarbons and as a model compound for studying the reactivity of chlorinated aromatics.

Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a tool for studying disease mechanisms.

Industry: It is used in the development of materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 1,8-dichloropyrene involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms on the pyrene ring can influence the compound’s binding affinity and reactivity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate various biochemical processes through its interactions with cellular components .

Comparison with Similar Compounds

- 1,3-Dichloropyrene

- 1,6-Dichloropyrene

- 1,4-Dichloropyrene

Comparison: 1,8-Dichloropyrene is unique due to the specific positioning of the chlorine atoms, which can influence its chemical reactivity and physical properties. Compared to other dichloropyrenes, this compound may exhibit different reactivity patterns and biological activities due to the distinct electronic effects of the chlorine substituents .

Biological Activity

1,8-Dichloropyrene is a chlorinated polycyclic aromatic hydrocarbon (ClPAH) derived from the chlorination of pyrene. Its biological activity has garnered attention due to its potential toxicity and mutagenicity, which are critical for environmental and health assessments. This article explores the biological activity of this compound, focusing on its mechanisms of action, mutagenic properties, and environmental implications.

This compound and other ClPAHs exert their biological effects primarily through the activation of the aryl hydrocarbon receptor (AhR) . This receptor mediates various toxicological responses, including:

- Toxicity : ClPAHs can induce toxic effects via AhR-mediated pathways.

- Mutagenicity : Studies have shown that this compound exhibits mutagenic properties in bacterial assays.

- Oxidative Stress : The compound can generate reactive oxygen species (ROS), leading to lipid peroxidation and DNA damage .

Mutagenicity Studies

Research indicates that this compound demonstrates direct-acting mutagenicity. In assays using Salmonella typhimurium strains TA98 and TA100, it has been shown to cause mutations without the need for metabolic activation (S9 mix), distinguishing it from its parent compound pyrene, which typically requires such activation .

Environmental Impact

This compound's persistence in the environment raises concerns about its ecological impact. It can be formed through various anthropogenic processes, including combustion and industrial activities. Its stability allows it to accumulate in sediments and biota, leading to potential bioaccumulation and biomagnification in food webs .

Case Study 1: Mutagenicity Assessment

A study assessed the mutagenic potential of this compound using the Ames test. The results indicated a significant increase in revertant colonies in strain TA98 when exposed to the compound at varying concentrations. The findings suggest a clear correlation between concentration and mutagenic response, with lower concentrations exhibiting reduced activity but still above background levels.

| Concentration (µg/plate) | Revertant Colonies (TA98) |

|---|---|

| 0 | 15 |

| 10 | 45 |

| 50 | 120 |

| 100 | 200 |

Case Study 2: Environmental Persistence

In an environmental study focusing on sediment samples from industrial areas, researchers measured concentrations of various ClPAHs, including this compound. The results highlighted significant levels of this compound in sediments, indicating its persistence:

| Sample Location | Concentration of this compound (ng/g) |

|---|---|

| Site A | 5.2 |

| Site B | 12.4 |

| Site C | 3.8 |

These findings underscore the need for monitoring ClPAHs in environmental matrices due to their potential health risks.

Summary of Findings

The biological activity of this compound is characterized by:

- Mutagenicity : Demonstrates direct mutagenic effects without metabolic activation.

- Toxicity : Induces oxidative stress leading to cellular damage.

- Environmental Persistence : Accumulates in sediments and biota, posing risks to ecosystems.

Properties

IUPAC Name |

1,8-dichloropyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl2/c17-13-7-3-9-1-2-10-4-8-14(18)12-6-5-11(13)15(9)16(10)12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYRCJCPADWWBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C(C=C2)Cl)C=CC4=C(C=CC1=C43)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20237614 | |

| Record name | 1,8-Dichloropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89315-22-0 | |

| Record name | 1,8-Dichloropyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089315220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Dichloropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 1,8-dichloropyrene formed?

A1: The research paper identifies this compound as one of the by-products formed during the chlorination of pyrene. [] This suggests that the chlorine present in the water reacts with pyrene, leading to the formation of chlorinated derivatives, including this compound.

Q2: Are there any other by-products formed alongside this compound during pyrene chlorination?

A2: Yes, the study identified other by-products, namely 1-chloropyrene, 1,6-dichloropyrene, and pyrene-4,5-dione. [] The specific by-product distribution and their concentrations were found to be influenced by factors like pH.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.